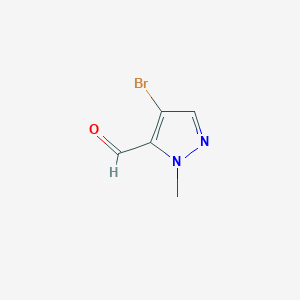
Bis(4-chlorophenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-chlorophenyl)methanamine hydrochloride , also known by its CAS Number 5267-41-4 , is a chemical compound with the following properties:
- Molecular Formula : C<sub>13</sub>H<sub>11</sub>Cl<sub>2</sub>N•HCl
- Molecular Weight : 288.6 g/mol
- IUPAC Name : bis(4-chlorophenyl)methanamine hydrochloride
- Melting Point : 292-294°C
- Physical Form : Powder
Molecular Structure Analysis
The compound’s molecular structure consists of two 4-chlorophenyl groups attached to a central methanamine moiety. The hydrochloride salt forms due to the protonation of the amine group by hydrochloric acid.
Chemical Reactions Analysis
While detailed chemical reactions were not explicitly provided, it’s essential to consider potential reactions involving the amine functionality, such as nucleophilic substitution or condensation reactions.
Physical And Chemical Properties Analysis
- Solubility : The compound is likely soluble in polar solvents due to its hydrochloride salt form.
- Stability : It is stable under ambient conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research into compounds with structural similarities to Bis(4-chlorophenyl)methanamine hydrochloride, such as bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, demonstrates the importance of these compounds in synthetic chemistry and crystallography. The detailed structural analysis through techniques like X-ray diffraction provides foundational knowledge for designing new materials and understanding molecular interactions (Heng-Shan Dong & Guoyong Huo, 2009).
Fluorescence Switches and Sensing Applications
Compounds related to Bis(4-chlorophenyl)methanamine hydrochloride have been explored for their unique optical properties. For instance, derivatives of tetraphenylethene exhibit aggregation-induced emission (AIE), making them suitable for developing fluorescence switches and sensors. These materials can undergo reversible fluorescence changes in response to different stimuli, such as pH and temperature, indicating their potential in chemical sensing and environmental monitoring (Zhiming Wang et al., 2015).
Photocytotoxicity for Cancer Therapy
Iron(III) complexes incorporating similar structural motifs have shown significant promise in photocytotoxicity against cancer cells. These complexes are capable of generating reactive oxygen species under red light irradiation, causing apoptosis in cancer cells. Such studies open avenues for the use of bis(4-chlorophenyl)methanamine hydrochloride derivatives in developing novel anticancer therapies (Uttara Basu et al., 2014).
Environmental Monitoring and Decontamination
Research into the dechlorination and degradation of DDT, a compound structurally related to Bis(4-chlorophenyl)methanamine hydrochloride, highlights the environmental applications of these chemicals. Techniques involving NaOH and Pd/C catalysts have been developed for the complete dechlorination of DDT and its metabolites, suggesting potential methods for environmental cleanup and monitoring of chlorinated pollutants (Y. Ukisu, 2008).
Oxidation Reactions and Catalysis
Oxo-rhenium complexes, related in function to the chemical class of Bis(4-chlorophenyl)methanamine hydrochloride, have been employed as catalysts in the selective oxidation of alcohols to aldehydes and ketones. This catalytic activity underscores the potential role of bis(4-chlorophenyl)methanamine hydrochloride derivatives in synthetic organic chemistry and industrial processes (Sara C. A. Sousa et al., 2013).
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).
Zukünftige Richtungen
Future research should focus on:
- Investigating its pharmacological properties and potential therapeutic applications.
- Assessing its environmental impact and degradation pathways.
- Exploring modifications to enhance its efficacy or reduce toxicity.
Eigenschaften
IUPAC Name |
bis(4-chlorophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N.ClH/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10;/h1-8,13H,16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPCQZCATBVBOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-chlorophenyl)methanamine hydrochloride | |
CAS RN |
5267-41-4 |
Source


|
| Record name | bis(4-chlorophenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1'-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B112658.png)
![N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide](/img/structure/B112660.png)






![6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112674.png)
